molecular formula C39H51N5O6 B1663775 SR 142948 CAS No. 184162-21-8

SR 142948

Cat. No.: B1663775
CAS No.: 184162-21-8
M. Wt: 685.9 g/mol
InChI Key: LWULHXVBLMWCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SR 142948 undergoes several types of chemical reactions, including:

Biological Activity

SR 142948, also known as SR 142948A, is a selective neurotensin receptor antagonist that has garnered attention for its significant biological activity in various pharmacological contexts. This article delves into the compound's mechanisms of action, effects on behavior and neurochemistry, and relevant case studies that illustrate its potential therapeutic applications.

This compound acts primarily as an antagonist at neurotensin receptors (NTSR1 and NTSR2). It has been shown to inhibit neurotensin-induced effects such as inositol monophosphate formation and intracellular calcium mobilization in transfected cells. The compound exhibits a high affinity for these receptors, with an IC50 value of approximately 3.9 nM for inhibiting inositol monophosphate formation in HT29 cells .

Pharmacological Effects

1. Neurochemical Effects

  • Acetylcholine Release : this compound completely antagonizes neurotensin-evoked acetylcholine release in the rat striatum when administered at a dose of 0.1 mg/kg intraperitoneally (i.p.) .
  • Behavioral Modulation : In animal models, this compound has been shown to inhibit the hypothermic and analgesic effects induced by neurotensin, suggesting its role in modulating pain and temperature regulation .

2. Effects on Drug-Seeking Behavior
Research indicates that this compound can significantly alter drug-seeking behavior in models of substance use disorder. In a study involving methamphetamine self-administration in mice, those treated with this compound required more sessions to meet acquisition criteria and exhibited decreased methamphetamine intake during both training and maintenance phases . This suggests that this compound may have potential as a therapeutic agent for reducing addiction-related behaviors.

Case Study 1: Methamphetamine Self-Administration

In a controlled experiment, mice received microinfusions of this compound (10 ng/side) into the ventral tegmental area prior to methamphetamine self-administration. Results showed:

  • Reduced Intake : Mice treated with this compound self-administered fewer infusions of methamphetamine compared to control groups.
  • Behavioral Changes : The treatment group demonstrated decreased drug-seeking behavior during extinction and cue-induced reinstatement sessions .

Case Study 2: MDMA-Induced Locomotor Activity

Another study evaluated the effects of this compound on locomotor activity induced by MDMA (Ecstasy). Mice pre-treated with this compound exhibited significantly reduced locomotor activity compared to control groups, indicating its potential to modulate hyperactivity associated with certain psychoactive substances .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Model Key Findings Dosage
Neurotensin EffectsAntagonizes acetylcholine release; blocks hypothermia and analgesia0.1 mg/kg i.p.
Methamphetamine Self-AdministrationReduced intake; altered drug-seeking behavior10 ng/side microinfusion
MDMA-Induced ActivityDecreased locomotor activity; antagonized hyperactivity0.25 mg/kg i.p.

Properties

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULHXVBLMWCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415529
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184162-64-9
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184162-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-142948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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